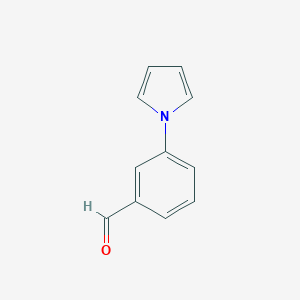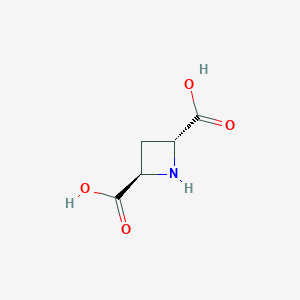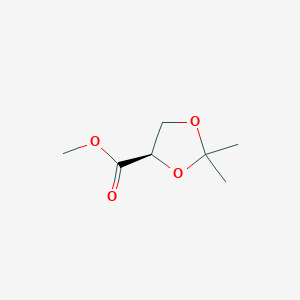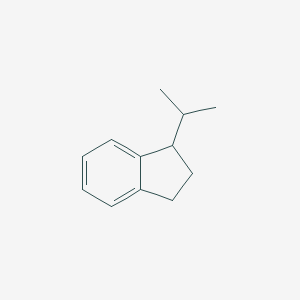
Octyldi(propan-2-yl)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyldi(propan-2-yl)silyl: is a versatile chemical compound with the molecular formula C14H31Si . It is widely used in scientific research due to its unique properties, which enable its application in various fields, including materials science, organic synthesis, and surface modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyldi(propan-2-yl)silyl typically involves the reaction of octylsilane with isopropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
Octylsilane+Isopropyl chlorideCatalystthis compound+By-products
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Reactant Preparation: Purification of octylsilane and isopropyl chloride.
Reaction: Conducting the reaction in a controlled environment with precise temperature and pressure conditions.
Purification: Removing by-products and unreacted starting materials through distillation or chromatography.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Analyse Des Réactions Chimiques
Types of Reactions: Octyldi(propan-2-yl)silyl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols.
Reduction: Can be reduced to form silanes.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl compounds.
Applications De Recherche Scientifique
Octyldi(propan-2-yl)silyl is used in a wide range of scientific research applications, including:
Materials Science: Used as a surface modifier to enhance the properties of materials.
Organic Synthesis: Employed as a protecting group for alcohols and amines.
Surface Modification: Applied in the modification of surfaces to improve hydrophobicity and other surface properties.
Mécanisme D'action
The mechanism by which Octyldi(propan-2-yl)silyl exerts its effects involves the formation of strong silicon-oxygen bonds. This interaction is crucial in its role as a protecting group in organic synthesis, where it temporarily shields reactive sites from unwanted reactions. The molecular targets include hydroxyl and amino groups, and the pathways involved are primarily related to the formation and cleavage of silyl ethers .
Comparaison Avec Des Composés Similaires
Trimethylsilyl (TMS): Commonly used as a protecting group for alcohols.
Triethylsilyl (TES): Similar to TMS but with slightly different steric properties.
Tert-Butyldimethylsilyl (TBS): Offers greater steric hindrance compared to TMS and TES.
Uniqueness: Octyldi(propan-2-yl)silyl is unique due to its combination of octyl and isopropyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications where both protection and subsequent deprotection are required under mild conditions .
Propriétés
InChI |
InChI=1S/C14H31Si/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMMCABWPRGHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583636 |
Source


|
| Record name | Octyldi(propan-2-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129536-19-2 |
Source


|
| Record name | Octyldi(propan-2-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














